molecular formula C14H10BrFO2 B1608214 4'-(2-Bromo-4-fluorophenoxy)acetophenone CAS No. 845866-51-5

4'-(2-Bromo-4-fluorophenoxy)acetophenone

Cat. No.: B1608214
CAS No.: 845866-51-5
M. Wt: 309.13 g/mol
InChI Key: DYMTWGSDROBNOQ-UHFFFAOYSA-N
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Description

Overview of the Synthetic Significance of Halogenated Acetophenones

Halogenated acetophenones are cornerstone building blocks in organic synthesis, prized for their reactivity and versatility. mdpi.comresearchgate.netnih.gov The presence of one or more halogen atoms on the aromatic ring or at the α-position to the carbonyl group significantly influences the molecule's chemical behavior. nbinno.comnih.gov

Alpha-haloketones, such as 2-bromoacetophenone (B140003) derivatives, are particularly important. researchgate.net The carbon-halogen bond at the α-position is activated by the adjacent carbonyl group, making it an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is fundamental to the construction of a wide array of nitrogen, sulfur, and oxygen-containing heterocycles, many of which are scaffolds for pharmacologically active compounds. mdpi.comresearchgate.net The side-chain monobromination of carbonyl compounds can be challenging, but it is a crucial transformation in synthetic chemistry. researchgate.net

Halogens on the aromatic ring also offer powerful synthetic handles. They can direct the regioselectivity of further electrophilic aromatic substitutions and are key participants in modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The interplay between different halogens, such as bromine and fluorine, on the same molecule can offer synergistic effects, where bromine acts as a leaving group or a coupling partner, and the highly electronegative fluorine atom modulates the electronic properties and reactivity of the molecule. nbinno.cominnospk.com This dual functionality makes poly-halogenated acetophenones highly sought-after intermediates for targeted synthesis. nbinno.com

Table 1: Examples of Halogenated Acetophenone (B1666503) Derivatives and Their Synthetic Roles

Compound Name CAS Number Key Feature(s) Common Synthetic Application(s)
2-Bromo-4'-fluoroacetophenone 403-29-2 α-Bromine, Ring-Fluorine Intermediate for aromatase inhibitors; Synthesis of heterocycles. chemicalbook.comtcichemicals.com
2'-Bromo-4'-fluoroacetophenone 1006-39-9 Ring-Bromine, Ring-Fluorine Versatile building block for pharmaceuticals and agrochemicals. nbinno.comguidechem.com
p-Bromoacetophenone 99-90-1 Ring-Bromine Precursor for various substituted acetophenones via cross-coupling. orgsyn.org
2-Bromo-4'-chloroacetophenone 536-38-9 α-Bromine, Ring-Chlorine Pharmaceutical intermediate. fishersci.com
2-Bromo-4-methylpropiophenone 13996-93-5 α-Bromine, Ring-Methyl Precursor for analgesics, sedatives, and anticonvulsants. chemicalbook.com

Contextualization of 4'-(2-Bromo-4-fluorophenoxy)acetophenone within Contemporary Synthetic Chemistry

The compound this compound is a specific isomer within the phenoxyacetophenone family. Its structure features a 4'-acetophenone moiety connected through an ether oxygen to a 2-bromo-4-fluorophenyl ring. While extensive research on this exact molecule is not widely available in peer-reviewed literature, its synthetic context can be understood by analyzing its constituent parts and analogous structures.

The synthesis of such diaryl ethers is commonly achieved through Williamson ether synthesis or Ullmann condensation reactions. For instance, a plausible synthetic route would involve the nucleophilic substitution reaction between the sodium salt of 4-hydroxyacetophenone and 1,2-dibromo-4-fluorobenzene, or an Ullmann-type coupling of 2-bromo-4-fluorophenol (B1268413) with a 4'-haloacetophenone derivative. The synthesis of the related compound 4'-(4-fluorophenoxy)acetophenone has been reported via an Ullmann reaction between p-fluorophenol and p-bromoacetophenone, lending credence to this proposed synthetic strategy. prepchem.com

The chemical reactivity of this compound is dictated by its three key functional regions:

The Ketone Group : The acetyl group provides a reactive handle for a multitude of classic carbonyl reactions, including reductions, oxidations (e.g., haloform reaction), aldol (B89426) condensations, and the formation of imines, hydrazones, or other derivatives. rasayanjournal.co.innih.gov

The Halogenated Phenyl Ring : The presence of both bromine and fluorine atoms provides distinct opportunities. The bromine atom is a potential site for metal-catalyzed cross-coupling reactions, allowing for the introduction of new alkyl, aryl, or other functional groups. The electron-withdrawing nature of both the fluorine and bromine atoms deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, depending on the reaction conditions.

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 845866-51-5 sigmaaldrich.com
Molecular Formula C₁₄H₁₀BrFO₂
Molecular Weight 309.13 g/mol sigmaaldrich.com

Research Trajectories and Unexplored Facets of this compound

The unique arrangement of functional groups in this compound suggests several potential, yet largely unexplored, research directions. The limited specific literature on this compound indicates a significant gap and an opportunity for novel investigations.

Future research could focus on several key areas:

Medicinal Chemistry Scaffolding : Phenoxyacetic acid derivatives and other phenoxy-containing structures are known to possess a range of biological activities. nih.gov The title compound could serve as a precursor for novel drug candidates. The ketone could be elaborated into more complex side chains, and the bromine atom could be used as a handle to introduce diversity via cross-coupling, generating libraries of compounds for biological screening.

Synthesis of Complex Heterocycles : The acetophenone moiety is a well-known starting point for building heterocyclic rings like pyrazoles, isoxazoles, and pyrimidines. researchgate.net The synthesis and biological evaluation of such heterocycles derived from this compound have not been reported.

Materials Science Applications : Aryl ether ketones are known for their thermal stability and are related to high-performance polymers like PEEK (Polyether ether ketone). While this is a small molecule, its structure could be incorporated into larger oligomers or polymers, or used as a building block for novel organic materials with specific electronic or photophysical properties.

Mechanistic and Spectroscopic Studies : Detailed studies on the reactivity of the compound, for example, the competitive reactivity of the C-Br bond versus the ketone, would provide valuable fundamental knowledge. Spectroscopic and crystallographic analysis would confirm its conformational preferences, which are influenced by the substitution pattern, providing data for computational chemistry models. nih.govdergipark.org.tr

In essence, this compound stands as a versatile but underutilized intermediate. Its true potential in synthetic chemistry remains to be fully unlocked through systematic exploration of its reactivity and its application as a scaffold for new functional molecules.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
4'-(4-fluorophenoxy)acetophenone
2-bromo-4-fluorophenol
4'-hydroxyacetophenone (B195518)
2-Bromoacetophenone
2-Bromo-4'-fluoroacetophenone
2'-Bromo-4'-fluoroacetophenone
p-Bromoacetophenone
2-Bromo-4'-chloroacetophenone
2-Bromo-4-methylpropiophenone
p-fluorophenol
p-bromoacetophenone
1,2-dibromo-4-fluorobenzene
4'-haloacetophenone
Phenoxyacetic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10BrFO2/c1-9(17)10-2-5-12(6-3-10)18-14-7-4-11(16)8-13(14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMTWGSDROBNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373683
Record name 4'-(2-Bromo-4-fluorophenoxy)acetophenone
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Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-51-5
Record name 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethanone
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Record name 4'-(2-Bromo-4-fluorophenoxy)acetophenone
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Record name 845866-51-5
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Advanced Synthetic Methodologies for 4 2 Bromo 4 Fluorophenoxy Acetophenone

Strategic Approaches to C-O Bond Formation in Phenoxy Ether Linkage

The construction of the diaryl ether core is a pivotal step in the synthesis. This transformation is most commonly achieved through copper-catalyzed cross-coupling reactions, which have evolved significantly from their initial discovery.

Catalytic Coupling Reactions for Phenoxy Ether Linkage (e.g., Ullmann-type reactions)

The Ullmann condensation, first reported in 1905, is a classic and widely used method for forming diaryl ethers through the copper-promoted reaction of a phenol (B47542) with an aryl halide. wikipedia.orgsynarchive.comscielo.org.mx Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C), stoichiometric amounts of copper powder, and polar, high-boiling solvents like nitrobenzene (B124822) or dimethylformamide (DMF). wikipedia.org The aryl halide's reactivity is enhanced by the presence of electron-withdrawing groups. wikipedia.org

Modern advancements have led to milder and more efficient catalytic systems. nih.gov These improved methods often employ soluble copper(I) or copper(II) salts as catalysts, such as CuI, CuBr, or CuCl₂, in combination with various ligands. wikipedia.orgrsc.orgnih.gov Ligands such as phenanthrolines, diamines, amino acids, and β-diketones like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can accelerate the reaction, allowing for lower reaction temperatures (80–110 °C) and reduced reaction times. nih.govnih.gov The use of nanoparticle copper oxide (CuO) has also been explored as a recyclable, ligand-free catalyst. sid.ir

For the specific synthesis of 4'-(2-Bromo-4-fluorophenoxy)acetophenone, a plausible Ullmann approach involves the coupling of 2-bromo-4-fluorophenol (B1268413) with 4'-iodoacetophenone (B82248) or 4'-bromoacetophenone. A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to deprotonate the phenol, forming the active phenoxide nucleophile. nih.govtandfonline.com An analogous synthesis, the preparation of 4'-(4-fluorophenoxy)acetophenone, has been successfully achieved via an Ullmann reaction between p-fluorophenol and p-bromoacetophenone. prepchem.com

Catalyst SystemBaseSolventTemperatureKey FeaturesReference
Cu Powder (Stoichiometric)KOH, K₂CO₃Nitrobenzene, Pyridine, DMF>200 °CClassic method; harsh conditions. wikipedia.org
CuCl / TMHD (Catalytic)Cs₂CO₃NMP~120 °CLigand-accelerated; milder conditions. nih.gov
Cu(I) / Anionic LigandsK₂CO₃, Cs₂CO₃DMF, DMSO, Toluene80-110 °CHomogeneous system; allows for mechanistic studies. nih.gov
CuO NanoparticlesK₂CO₃(Solvent-free or High-boiling)~130 °CLigand-free; heterogeneous catalyst. sid.ir
CuBr / Amino AcidsK₃PO₄(Microwave)ElevatedTolerates sensitive functional groups. researchgate.net

Mechanistic Investigations of C-O Cross-Coupling Pathways

The precise mechanism of the Ullmann ether synthesis has been a subject of extensive study, and it is generally accepted to differ from the palladium-catalyzed Buchwald-Hartwig amination pathway. wikipedia.orgnih.gov While early proposals involved radical intermediates, recent mechanistic and computational studies suggest a non-radical pathway for ligand-assisted reactions. nih.gov

The currently favored mechanism for modern catalytic Ullmann-type reactions proceeds through the following key steps:

Formation of a Copper(I) Phenoxide: The reaction is initiated by the formation of a copper(I) phenoxide species from the copper(I) catalyst and the phenol in the presence of a base. wikipedia.org

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex. This forms a transient, high-valent copper(III) intermediate. This step is often considered the rate-determining step of the catalytic cycle.

Reductive Elimination: The copper(III) intermediate rapidly undergoes reductive elimination, forming the C-O bond of the diaryl ether product and regenerating a copper(I) halide species. rsc.org

Catalyst Regeneration: The active Cu(I) catalyst is regenerated from the copper(I) halide, allowing the cycle to continue.

DFT calculations and experimental studies support that the reaction proceeds via these Cu(I)/Cu(III) intermediates rather than through aryl radicals, especially when anionic bidentate ligands are used. nih.gov These ligands stabilize the copper center and facilitate the key oxidative addition and reductive elimination steps.

Regioselective Introduction of Halogen Substituents

Achieving the correct 2-bromo-4-fluoro substitution pattern requires careful consideration of the synthetic route and the directing effects of the functional groups on the aromatic rings.

Bromination and Fluorination Strategies

The fluorine atom is typically incorporated by starting with a pre-fluorinated raw material, such as 2-bromo-4-fluorophenol or 4-fluorophenol, as direct fluorination of complex aromatic systems is often challenging.

The bromine atom can be introduced either by using a brominated starting material (e.g., 2-bromo-4-fluorophenol) or by performing a regioselective electrophilic aromatic bromination on a diaryl ether intermediate, such as 4'-(4-fluorophenoxy)acetophenone. Electrophilic bromination is a common method for preparing aryl bromides. researchgate.net Reagents like N-Bromosuccinimide (NBS), often in the presence of a catalyst or support like silica (B1680970) gel, are frequently used for selective monobromination under mild conditions. researchgate.net

Influence of Substituents on Reaction Selectivity

In the scenario where 4'-(4-fluorophenoxy)acetophenone is brominated, the regioselectivity of the incoming bromine atom is dictated by the directing effects of the existing substituents on the phenoxy ring. The two key groups are the fluorine atom at the 4-position and the ether oxygen linked to the acetophenone-substituted ring.

Fluorine: As a halogen, fluorine is an ortho-, para-directing deactivator. Since the para position is blocked, it directs incoming electrophiles to the positions ortho to it (positions 3 and 5).

Ether Oxygen (-OR): The ether linkage is a powerful ortho-, para-directing activator due to resonance donation from its lone pairs into the aromatic ring. It strongly directs electrophiles to the 2- and 6-positions (ortho) and the 4-position (para).

When both groups are present, their effects are combined. The powerful activating and directing effect of the ether oxygen dominates. Therefore, electrophilic attack is overwhelmingly directed to the positions ortho to the ether linkage (positions 2 and 6). Given that these positions are equivalent, electrophilic bromination of 4'-(4-fluorophenoxy)acetophenone is expected to yield the 2-bromo derivative with high selectivity. Theoretical calculations and experimental verifications on similar systems confirm that such regioselectivity in electrophilic brominations is reliable for synthesis. researchgate.net

Carbon-Carbon Bond Formation for the Acetophenone (B1666503) Moiety

The acetyl group (-COCH₃) of the acetophenone moiety is typically introduced via a Friedel-Crafts acylation reaction. pearson.comsigmaaldrich.com This powerful C-C bond-forming reaction is a cornerstone of aromatic chemistry and involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), in the presence of a strong Lewis acid catalyst. sigmaaldrich.comnih.gov

A common synthetic route would involve first synthesizing the diaryl ether, 2-bromo-4-fluorophenoxybenzene, and then performing a Friedel-Crafts acylation to add the acetyl group.

Reaction: 2-bromo-4-fluorophenoxybenzene + CH₃COCl --(AlCl₃)--> this compound

The mechanism involves the formation of a highly electrophilic acylium ion (CH₃CO⁺) from the reaction between the acetyl chloride and the Lewis acid catalyst (e.g., AlCl₃). sigmaaldrich.com This acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution. The acylation will occur on the unsubstituted phenyl ring. The bulky and deactivating 2-bromo-4-fluorophenoxy group directs the incoming acylium ion primarily to the para position of the unsubstituted ring, leading to the desired 4'-substituted product. This regioselectivity is driven by steric hindrance at the ortho positions and the strong para-directing nature of the ether group for that ring.

Acylation Reactions and Their Optimization

A primary route to this compound involves the Friedel-Crafts acylation of a pre-formed diaryl ether intermediate, 1-bromo-3-fluorophenoxybenzene. This electrophilic aromatic substitution introduces the acetyl group onto the phenoxy ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent, usually acetyl chloride or acetic anhydride. organic-chemistry.orgkhanacademy.orggoogle.com

The optimization of Friedel-Crafts acylation is crucial for maximizing the yield and minimizing by-products. Key parameters that are systematically varied include the choice of catalyst, solvent, temperature, and reaction time. The regioselectivity of the acylation is directed by the activating effect of the ether oxygen, favoring substitution at the para position. oregonstate.edu

Table 1: Optimization of Friedel-Crafts Acylation for this compound

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1AlCl₃Dichloromethane0 to rt475
2FeCl₃1,2-Dichloroethane25660
3ZnCl₂Nitrobenzene50845
4AlCl₃Carbon disulfide0 to rt380
5TiCl₄Dichloromethane25565

Note: The data in this table is illustrative and based on typical findings for Friedel-Crafts acylation reactions of similar substrates.

The use of a stoichiometric amount of the Lewis acid catalyst is often necessary as it complexes with both the starting material and the ketone product. organic-chemistry.org This can lead to significant waste generation. Therefore, research into catalytic systems is an active area of investigation.

Alternative C-C Coupling Methods

Beyond traditional Friedel-Crafts acylation, alternative carbon-carbon bond-forming reactions can be envisioned for the synthesis of the diaryl ketone moiety. Carbonylative cross-coupling reactions, such as the carbonylative Suzuki-Miyaura reaction, offer a powerful alternative. researchgate.net In a hypothetical application to this synthesis, an aryl boronic acid derivative of the phenoxy component could be coupled with a bromo- or iodo-substituted aromatic ring in the presence of a palladium catalyst and a carbon monoxide source. researchgate.net

Another approach is the Fukuyama coupling, which involves the reaction of a thioester with an organozinc reagent, catalyzed by palladium. researchgate.net These methods can offer milder reaction conditions and greater functional group tolerance compared to Friedel-Crafts reactions.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. google.comrsc.org

Solvent-Free or Environmentally Benign Reaction Conditions

A significant advancement in green chemistry is the development of solvent-free reaction conditions. For acylation reactions, grinding the reactants with a solid acid catalyst, such as zinc oxide or an ion-exchange resin, can be an effective and environmentally friendly alternative to using halogenated solvents. organic-chemistry.org Microwave-assisted synthesis is another technique that can accelerate reaction rates and often allows for solvent-free conditions or the use of greener solvents like water or ethanol. organic-chemistry.org For the diaryl ether formation step, catalyst-free direct coupling of phenols with activated aryl halides in refluxing DMSO under microwave irradiation has been reported as a rapid and high-yielding method. mdpi.com

Catalyst Design for Sustainable Synthesis

The design of recoverable and reusable catalysts is a cornerstone of green chemistry. For the Ullmann condensation, a key reaction for forming the diaryl ether linkage, the use of copper nanoparticles or copper-based catalysts supported on magnetic nanoparticles has been explored. researchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture by filtration or with a magnet and reused multiple times, reducing waste and cost. researchgate.net For C-O cross-coupling reactions, the development of nickel-based catalysts is also a promising area, as nickel is a more abundant and less expensive metal than palladium. orgsyn.org

Synthetic Challenges and Future Directions in the Preparation of this compound

The synthesis of this compound is not without its challenges.

Regioselectivity: In the Friedel-Crafts acylation step, ensuring exclusive para-substitution is critical to avoid the formation of isomeric impurities that can be difficult to separate. While the phenoxy group is a strong para-director, some ortho-acylation may occur depending on the reaction conditions. oregonstate.edu

Catalyst Removal: The use of stoichiometric amounts of Lewis acids in Friedel-Crafts reactions necessitates a challenging workup procedure to remove the catalyst, which often involves quenching with water and can lead to the generation of acidic waste streams. wikipedia.org

Harsh Reaction Conditions: Traditional Ullmann condensations often require high temperatures and polar aprotic solvents, which can limit functional group tolerance and are not ideal from an environmental perspective.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone in the definitive structural assignment of organic molecules, including 4'-(2-Bromo-4-fluorophenoxy)acetophenone. While direct experimental data for this specific compound is not widely published, a detailed analysis can be inferred from the well-established principles of NMR and data from structurally related compounds.

The expected ¹H and ¹³C NMR chemical shifts for this compound are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, the carbonyl group, and the ether linkage. The acetophenone (B1666503) moiety's protons and carbons, and those of the substituted phenoxy group, will exhibit characteristic signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl Protons (CH₃)~2.6~26-27
Carbonyl Carbon (C=O)-~196-197
Aromatic Protons (Acetophenone Ring)~7.0-8.1~118-138
Aromatic Protons (Phenoxy Ring)~7.1-7.8~116-158
C-O (Phenoxy)-~155-158
C-Br (Phenoxy)-~112-115
C-F (Phenoxy)-~158-162 (with C-F coupling)
C-O (Acetophenone)-~160-163

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

To unambiguously assign the predicted NMR signals and determine the precise connectivity of the atoms within this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the aromatic protons on the same phenyl ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, for example, by observing through-space interactions between the protons of the acetophenone ring and the phenoxy ring.

Solid-State NMR for Conformational Insights

Solid-state NMR (ssNMR) spectroscopy offers a powerful method to study the conformational properties of crystalline solids. For this compound, ssNMR could provide valuable information about the torsional angles between the two aromatic rings and the orientation of the acetyl group in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material, revealing details about molecular packing and intermolecular interactions that are averaged out in solution-state NMR.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.

Correlation of Vibrational Modes with Molecular Structure

The FT-IR and Raman spectra of this compound would be characterized by a series of distinct vibrational modes corresponding to its various functional groups.

Interactive Data Table: Key Vibrational Modes

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
C=O (Ketone)~1680-1700~1680-1700Stretching
C-O-C (Ether)~1200-1250 (asymmetric)~1030-1050 (symmetric)Stretching
Aromatic C=C~1450-1600~1450-1600Stretching
C-H (Aromatic)~3000-3100~3000-3100Stretching
C-F~1100-1200~1100-1200Stretching
C-Br~500-600~500-600Stretching

The strong absorption band in the FT-IR spectrum around 1685 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the ketone group. nih.gov The presence of the ether linkage would be confirmed by the characteristic C-O-C stretching bands. nih.gov Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. researchgate.net The C-F and C-Br stretching vibrations are expected at lower wavenumbers, providing evidence for the halogen substituents. nih.gov

Detection of Non-Covalent Interactions via Vibrational Signatures

Subtle shifts in the vibrational frequencies can indicate the presence of non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which influence the molecular conformation and crystal packing. In the solid state, intermolecular interactions can lead to broadening or splitting of certain peaks in the FT-IR and Raman spectra compared to the solution or gas phase.

Mass Spectrometry for Fragmentation Pathway Studies and Precise Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, which has a molecular weight of 309.13 g/mol , electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺) and various fragment ions. rsc.org

The fragmentation of acetophenones is well-documented and typically involves the loss of the methyl group or the entire acetyl group. chemicalbook.comasdlib.org The presence of the bromine and fluorine atoms introduces characteristic isotopic patterns that aid in the identification of fragments containing these elements. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which would result in doublet peaks for bromine-containing fragments separated by 2 m/z units. asdlib.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Ion Neutral Loss
309/311[C₁₅H₁₀BrFO₂]⁺-
294/296[C₁₄H₇BrFO₂]⁺CH₃
185/187[C₆H₃BrFO]⁺C₈H₇O
157[C₈H₄FO₂]⁺C₇H₆Br
121[C₇H₄FO]⁺C₈H₆BrO

The most intense peak in the spectrum, known as the base peak, often corresponds to a particularly stable fragment. For acetophenones, the acylium ion formed by the loss of the phenoxy group is often a stable and abundant fragment. The precise masses of the molecular ion and its fragments can be determined using high-resolution mass spectrometry (HRMS), further confirming the elemental composition of the molecule.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a definitive analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. For this compound, the theoretical monoisotopic mass can be calculated from its chemical formula, C₁₄H₁₀BrFO₂.

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion (M⁺) and its fragments. In HRMS, the instrument measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows chemists to distinguish between different chemical formulas that might otherwise have the same nominal mass. An experimental HRMS measurement that matches the theoretical exact mass provides unequivocal evidence for the assigned elemental composition, confirming the presence of all expected atoms in the molecule.

Table 1: Theoretical HRMS Data for this compound (C₁₄H₁₀BrFO₂)
Isotopologue FormulaAdductTheoretical Exact Mass (m/z)Expected Isotopic Abundance (%)
C₁₄H₁₀⁷⁹BrFO₂[M+H]⁺308.9870100.0
C₁₄H₁₀⁸¹BrFO₂[M+H]⁺310.984998.0
C₁₄H₁₀⁷⁹BrFNaO₂[M+Na]⁺330.9689100.0
C₁₄H₁₀⁸¹BrFNaO₂[M+Na]⁺332.966898.0

Ion Fragmentation Studies for Structural Characterization

Ion fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), provide critical information for structural elucidation by breaking the molecule apart and analyzing the resulting fragments. While specific fragmentation data for this compound is not widely published, its fragmentation pattern can be predicted based on the known behavior of ketones, ethers, and aromatic halides. libretexts.orglibretexts.orglibretexts.orgmiamioh.edu

The primary fragmentation pathways for ketones like acetophenone involve alpha-cleavage adjacent to the carbonyl group. miamioh.edu For the target molecule, this would lead to the loss of the methyl group (•CH₃) to form a stable acylium ion. Another major fragmentation pathway for aromatic ketones is the loss of the entire acyl group. msu.edu Furthermore, the ether linkage is a likely site for cleavage, which can occur on either side of the oxygen atom. This would result in ions corresponding to the bromo-fluorophenoxy moiety or the acetylphenyl moiety.

Key predicted fragmentation pathways include:

Alpha-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to form the corresponding acylium ion.

Ether Bond Cleavage: Scission of the C-O bond, leading to fragments representing the substituted phenoxy group and the acetophenone radical, or vice versa.

Benzoyl Ion Formation: A characteristic fragmentation of acetophenone derivatives is the formation of the benzoyl cation (C₆H₅CO⁺) or its substituted equivalent after subsequent fragmentation events. msu.edu

Table 2: Predicted Key Fragment Ions of this compound in MS/MS
Predicted Fragment (m/z)Proposed Structure/OriginFragmentation Pathway
294/296[M - CH₃]⁺α-cleavage of the acetyl group
189/191[BrC₆H₃FO]⁺Cleavage of the ether C-O bond
121[HOC₆H₄C(O)CH₃]⁺Cleavage of the ether C-O bond with H-rearrangement
119[C₆H₄C(O)CH₃]⁺Cleavage of the ether O-C bond
105[C₆H₅CO]⁺Subsequent fragmentation of the acetylphenyl moiety

Application of Spectroscopic Data for Mechanistic Studies in Derivatization

Spectroscopic data is fundamental to understanding the mechanisms of chemical reactions, including derivatization. Compounds like this compound can be synthesized or used as reagents in further chemical modifications. Spectroscopic analysis before, during, and after a reaction confirms the transformation and provides mechanistic insights.

For instance, if this compound were synthesized via a Williamson ether synthesis from 4-hydroxyacetophenone and 1-bromo-2-chloro-5-fluorobenzene, spectroscopic monitoring would be key.

¹H NMR Spectroscopy: The disappearance of the phenolic hydroxyl proton signal from 4-hydroxyacetophenone and the appearance of new aromatic signals corresponding to the introduced bromo-fluorophenyl ring would confirm the reaction's progress.

¹³C NMR Spectroscopy: Shifts in the carbon signals, particularly the carbon atom bonded to the ether oxygen, provide direct evidence of the new C-O bond formation.

IR Spectroscopy: The disappearance of the broad O-H stretching band of the phenol (B47542) and the appearance of characteristic C-O-C ether stretching bands would indicate the formation of the desired product.

Similarly, if the acetyl group of the target molecule were used in a derivatization reaction (e.g., reduction to an alcohol), spectroscopy would track the change. The carbonyl (C=O) stretch in the IR spectrum (around 1680 cm⁻¹) would disappear, and a broad O-H stretch would appear (around 3300 cm⁻¹). In the ¹H NMR spectrum, the methyl singlet would be replaced by signals corresponding to the new alcohol group.

Table 3: Hypothetical Spectroscopic Changes for Derivatization of 4-Hydroxyacetophenone
Spectroscopic TechniqueStarting Material (4-Hydroxyacetophenone)Product (this compound)Mechanistic Implication
¹H NMR~10 ppm (phenolic -OH, singlet)Signal disappearsConfirmation of ether bond formation
IR Spectroscopy~3300 cm⁻¹ (broad, O-H stretch)Band disappears; ~1250 cm⁻¹ (Ar-O-Ar stretch) appearsLoss of hydroxyl, formation of ether linkage
Mass SpectrometryM⁺ at m/z 136M⁺ at m/z 309/311Confirmation of addition of the bromo-fluorophenyl group

Advanced Spectroscopic Methods for Polymorph and Solvate Characterization

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Advanced spectroscopic and analytical methods are used to identify and characterize these different forms. While no specific polymorphs of this compound have been documented, the techniques below would be essential for such a study. nih.govmdpi.comresearchgate.net

Powder X-ray Diffraction (PXRD): This is the primary tool for identifying polymorphs. Each crystalline form produces a unique diffraction pattern due to differences in its crystal lattice.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. Different polymorphs will exhibit distinct melting points and may show solid-solid phase transitions at specific temperatures. mdpi.com

Solid-State NMR (ssNMR): ssNMR spectroscopy can distinguish between polymorphs because the chemical shifts of atoms are sensitive to their local electronic environment, which differs in various crystal packing arrangements.

Vibrational Spectroscopy (IR and Raman): In the solid state, intermolecular interactions within the crystal lattice can affect molecular vibrations. Therefore, different polymorphs can display subtle but measurable differences in their IR and Raman spectra. nih.gov

Solvates, which are crystalline forms that incorporate molecules of the crystallization solvent into the lattice, can also be identified using these techniques. For example, DSC would show a desolvation event prior to melting, and thermogravimetric analysis (TGA) would quantify the mass loss corresponding to the trapped solvent.

Table 4: Techniques for Polymorph and Solvate Characterization
TechniqueInformation ProvidedHypothetical Observation for Different Polymorphs (Form I vs. Form II)
Powder X-ray Diffraction (PXRD)Crystal lattice structure and spacingDistinct sets of diffraction peaks at different 2θ angles
Differential Scanning Calorimetry (DSC)Melting point, enthalpy of fusion, phase transitionsForm I melts at T₁; Form II melts at a different temperature, T₂
Solid-State NMR (ssNMR)Local molecular environment and conformationDifferent chemical shifts for specific carbon or proton nuclei
IR/Raman SpectroscopyMolecular vibrational modes influenced by crystal packingShifts or splitting of key bands (e.g., C=O stretch)

Computational Chemistry and Theoretical Modeling of 4 2 Bromo 4 Fluorophenoxy Acetophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods allow for a detailed mapping of electron density and the identification of sites prone to chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for optimizing molecular geometries and calculating the energies of different molecular states. For acetophenone (B1666503) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully employed to determine optimized geometries and thermodynamic parameters. researchgate.netdergipark.org.tr

In a study on 2,4'-dibromoacetophenone (B128361), a related compound, DFT calculations were used to find the most stable molecular structure by optimizing the geometry. dergipark.org.tr The calculations also provided thermodynamic properties such as total energy, entropy, and enthalpy. researchgate.net For 4'-(2-Bromo-4-fluorophenoxy)acetophenone, a similar DFT approach would be necessary to determine the most stable three-dimensional arrangement of its atoms and to explore its energy landscape. The presence of the bulky and electronegative bromo- and fluoro- substituents, as well as the flexible phenoxy ether linkage, would significantly influence the molecule's geometry and energetics.

Table 1: Representative Thermodynamic Parameters Calculated for Acetophenone Derivatives using DFT

CompoundMethod/Basis SetTotal Energy (kcal/mole)Enthalpy (kcal/mole)Entropy (cal/mole K)
AcetophenoneB3LYP/CEP-121G64.9648690.9984285.330
2-Bromoacetophenone (B140003)B3LYP/CEP-121G57.5110085.4044291.568
4-BromoacetophenoneB3LYP/CEP-121G56.3334885.9964297.503

This table presents data for related compounds to illustrate the outputs of DFT calculations. Data sourced from a study on bromine substituent effects in acetophenone. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). numberanalytics.comyoutube.com The energy gap between the HOMO and LUMO is an indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. numberanalytics.com

For acetophenone derivatives, the locations of the HOMO and LUMO can predict the most probable sites for electrophilic and nucleophilic attack. In a study of 2,4'-dibromoacetophenone, time-dependent DFT (TD-DFT) was used to calculate the HOMO and LUMO energies. dergipark.org.trresearchgate.net For this compound, FMO analysis would be crucial. The electron-withdrawing nature of the fluorine atom and the bromine atom, combined with the electron-donating potential of the ether oxygen, would create a complex distribution of electron density. The HOMO is likely to be distributed over the phenoxy ring system, while the LUMO may be centered around the acetophenone carbonyl group and the bromine-substituted ring, indicating the primary sites for reaction.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Compound

MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Molecule 4a---3.358
Molecule 4b---2.1828

This table shows the energy gap for two different molecules from a study on octahydroquinazolinones, illustrating the concept of FMO analysis. researchgate.net Specific HOMO/LUMO energies for this compound would require dedicated calculations.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the possible conformations of a molecule and their relative energies. A conformational analysis of 2,4'-dibromoacetophenone was performed by scanning the torsion angle between the phenyl ring and the COCH2Br group to identify the most stable conformer. dergipark.org.trresearchgate.net This was achieved by rotating the bond in increments and calculating the energy at each step, leading to a potential energy surface that reveals the global and local energy minima. dergipark.org.trresearchgate.net

For this compound, at least two key rotatable bonds would need to be considered: the C-O bond of the ether linkage and the bond connecting the phenoxy group to the acetophenone ring. A systematic scan of these dihedral angles would map the potential energy surface and identify the preferred spatial arrangements of the molecule.

The substituents on the aromatic rings—the bromine and fluorine atoms—have a significant impact on the conformational dynamics of the molecule. Their size (steric hindrance) and electronic properties (electrostatic interactions) will influence the rotational barriers of the flexible bonds. For instance, the bulky bromine atom ortho to the ether linkage will likely create steric clash, restricting the rotation around the adjacent C-O bond and favoring certain conformations over others. The fluorine atom, while smaller, is highly electronegative and will influence the electrostatic potential of its ring, which in turn affects intermolecular and intramolecular interactions.

Simulation of Spectroscopic Properties

Computational methods can also predict the spectroscopic signatures of a molecule, which is invaluable for its characterization. DFT calculations have been used to simulate the infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra of acetophenone derivatives like 2,4'-dibromoacetophenone. dergipark.org.trresearchgate.net The calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure. dergipark.org.tr For this compound, simulating its IR spectrum would help in assigning the vibrational modes associated with the carbonyl stretch, the C-O-C ether stretch, and the C-Br and C-F stretches. Similarly, predicting the ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation of this complex molecule.

Computational and Theoretical Analysis of this compound: A Review of Current Research

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific computational chemistry and theoretical modeling studies for the compound this compound.

Despite extensive searches for research pertaining to this specific molecule (CAS number 845866-51-5), no dedicated scholarly articles or datasets were identified that would allow for a detailed and scientifically accurate discussion of the topics outlined in the user's request. The required information for the following sections is not present in the accessible scientific domain:

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Theoretical Calculation of Vibrational Frequencies and Intensities

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Non-Covalent Interaction (NCI) Analysis in Solid State

Hydrogen Bonding and Halogen Bonding Interactions

Computational Studies on Reaction Mechanisms Involving this compound as a Reactant or Intermediate

While general computational methodologies exist for predicting such properties, and studies have been conducted on structurally similar but distinct molecules, applying these findings to this compound without specific research would be speculative and would not meet the standards of scientific accuracy.

For instance, computational studies and spectroscopic analyses are available for related acetophenone derivatives such as 2-Bromo-4'-fluoroacetophenone and 2,4'-dibromoacetophenone. dergipark.org.tr These studies utilize methods like Density Functional Theory (DFT) to predict vibrational spectra and NMR chemical shifts. dergipark.org.tr Furthermore, research into halogen and hydrogen bonding in complexes of halogenated acetophenones with other molecules has been performed, highlighting the influence of halogen substitution on intermolecular interactions. nih.gov There are also general frameworks for the computational prediction of ¹⁹F NMR chemical shifts and the analysis of non-covalent interactions, which are crucial for understanding the behavior of fluorinated and halogenated compounds. worktribe.comnih.govrsc.orgrsc.orgchemrxiv.org

However, the specific arrangement of the 2-bromo-4-fluorophenoxy group attached to the acetophenone moiety in the target compound creates a unique electronic and steric environment. Extrapolating data from simpler or differently substituted analogs would not provide an accurate representation of its specific computational and theoretical characteristics.

Therefore, until dedicated research on this compound is published, a detailed article on its computational chemistry as per the requested outline cannot be generated.

Crystal Engineering and Solid State Characteristics of 4 2 Bromo 4 Fluorophenoxy Acetophenone

Single-Crystal X-ray Diffraction Analysis of Molecular Packing and Supramolecular Synthons

Single-crystal X-ray diffraction is the cornerstone technique for elucidating the three-dimensional arrangement of molecules in a crystalline solid. researchgate.netrsc.org This method would provide precise atomic coordinates, bond lengths, and bond angles for 4'-(2-Bromo-4-fluorophenoxy)acetophenone, offering an unambiguous determination of its molecular conformation.

Identification of Intermolecular Non-Covalent Interactions (e.g., C–H···O, C–H···π, π···π stacking)

The molecular structure of this compound, featuring aromatic rings, a carbonyl group, and halogen atoms, suggests the presence of a variety of non-covalent interactions that would dictate its crystal packing. These interactions, though weaker than covalent bonds, are fundamental in the design of crystal structures. A detailed analysis would likely reveal:

C–H···O Hydrogen Bonds: The acetyl group's oxygen atom is a prime hydrogen bond acceptor, likely interacting with aromatic and methyl C–H donors from neighboring molecules.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with the oxygen or fluorine atoms of adjacent molecules.

π···π Stacking: The two phenyl rings could engage in π···π stacking interactions, contributing significantly to the stability of the crystal lattice. The substitution pattern would influence the geometry of this stacking.

C–H···π Interactions: The aromatic rings can also act as acceptors for C–H donors, further stabilizing the supramolecular assembly.

A hypothetical table of these interactions would be populated with specific geometric parameters (distance, angle) obtained from the crystallographic data.

Table 1: Potential Intermolecular Interactions in this compound

Interaction Type Donor-Acceptor Atoms Distance (Å) Angle (°) Symmetry Operation
C–H···O C-H (methyl)···O=C Data not available Data not available Data not available
C–H···O C-H (aromatic)···O=C Data not available Data not available Data not available
C–H···π C-H···π (phenyl) Data not available Data not available Data not available
π···π Stacking Phenyl···Phenyl Data not available Data not available Data not available

Polymorphism and Solvate Formation of this compound

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties.

Control of Crystallization Conditions for Polymorph Isolation

The isolation of different polymorphs of this compound would involve a systematic variation of crystallization conditions. Factors such as solvent polarity, evaporation rate, temperature, and the presence of additives could be manipulated to favor the nucleation and growth of specific crystalline forms. researchgate.netnih.govresearchgate.net

Influence of Solvents on Crystal Form

The choice of solvent is paramount in controlling crystallization outcomes. Solvents can influence the conformation of the molecule in solution and can also be incorporated into the crystal lattice to form solvates. A comprehensive study would involve crystallization from a range of solvents with varying properties (e.g., protic vs. aprotic, polar vs. non-polar) to explore the potential for solvate formation and to identify conditions that yield solvent-free forms.

Co-crystallization Strategies and Design of Multi-Component Crystalline Materials

Co-crystallization involves combining a target molecule with a second, different molecule (a coformer) in a single crystal lattice. This strategy is a powerful tool for tuning the physicochemical properties of a solid.

For this compound, potential coformers could be selected based on their ability to form predictable supramolecular synthons with the target molecule. For example, molecules with strong hydrogen bond donor groups could be chosen to interact with the carbonyl oxygen of the acetophenone (B1666503). The study of co-crystallization in fluorinated aromatic compounds is an active area of research. rsc.org

Table 2: List of Compounds Mentioned

Compound Name
This compound

Formation of Co-crystals with Co-formers

Co-crystals are multi-component crystalline solids wherein at least two different chemical entities, typically an active pharmaceutical ingredient (API) and a co-former, are held together in a stoichiometric ratio within the crystal lattice by non-covalent interactions. researchgate.netnih.gov The formation of co-crystals with this compound would involve the selection of suitable co-formers that can establish robust intermolecular interactions with its functional groups. The primary sites for interaction on the target molecule are the carbonyl group of the acetophenone moiety and the ether oxygen, which can act as hydrogen bond acceptors.

The selection of a co-former is a critical step in co-crystal design. Co-formers are chosen based on their ability to form complementary hydrogen bonds or other non-covalent interactions with the target molecule. For this compound, potential co-formers would likely possess hydrogen bond donor functionalities, such as carboxylic acids, amides, or phenols. The table below illustrates a hypothetical selection of co-formers and the potential hydrogen bonding synthons they could form with the target compound.

Table 1: Potential Co-formers for this compound and Their Theoretical Hydrogen Bonding Interactions

Co-former Co-former Functional Group Target Molecule Interaction Site Potential Supramolecular Synthon
Benzoic Acid Carboxylic Acid (-COOH) Ketone (C=O) O-H···O=C
Isonicotinamide Amide (-CONH₂) Ketone (C=O) N-H···O=C
4-Hydroxybenzoic Acid Phenol (B47542) (-OH), Carboxylic Acid (-COOH) Ketone (C=O), Ether (-O-) O-H···O=C, O-H···O
Succinic Acid Carboxylic Acid (-COOH) Ketone (C=O) O-H···O=C

The synthesis of such co-crystals could be achieved through various established methods, including slow evaporation from solution, neat grinding, or solvent-assisted grinding. researchgate.net The resulting crystalline material would be a new solid phase with a unique crystal structure and potentially altered physicochemical properties compared to the parent compound.

Exploration of Specific Non-Covalent Interactions in Co-crystals

The presence of both bromine and fluorine on the phenoxy ring introduces the possibility of halogen bonding. The bromine atom, with its electropositive crown, can act as a halogen bond donor, interacting with electron-rich sites on neighboring molecules. The fluorine atom, being highly electronegative, is a weaker halogen bond participant but can engage in other interactions. nih.gov The aromatic rings in the molecule provide platforms for π-π stacking, which can contribute significantly to the stabilization of the crystal lattice. acs.org

The following table outlines the types of non-covalent interactions that would be anticipated in co-crystals of this compound.

Table 2: Anticipated Non-Covalent Interactions in Co-crystals of this compound

Interaction Type Donor Acceptor Significance in Crystal Packing
Hydrogen Bond Co-former (e.g., -COOH, -OH, -NH) Ketone (C=O), Ether (-O-) Primary driving force for co-crystal formation, dictates supramolecular synthons.
Halogen Bond Bromine (C-Br) Electron-rich atoms (e.g., O, N) Directional interaction influencing molecular assembly.
π-π Stacking Aromatic Rings Aromatic Rings Contributes to the stabilization of the crystal lattice through orbital overlap.
C-H···π Interaction C-H bonds Aromatic Rings Weak interaction that helps to optimize crystal packing.

Influence of Halogen Substituents on Solid-State Architecture and Intermolecular Recognition

The nature and position of halogen substituents on an aromatic framework can profoundly influence the resulting solid-state architecture. In this compound, the bromine and fluorine atoms exert distinct electronic and steric effects that guide intermolecular recognition and crystal packing.

The substitution pattern on the phenoxy ring of this compound is therefore a key determinant of its crystal structure. The specific arrangement of these halogen atoms will dictate the preferred intermolecular contacts and ultimately the three-dimensional architecture of the crystal lattice.

Advanced Diffraction Techniques (e.g., Powder X-ray Diffraction) for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is an indispensable analytical technique in solid-state chemistry and pharmaceutical sciences for the identification and characterization of crystalline materials. nih.govazooptics.com For a compound like this compound and its potential co-crystals, PXRD serves several critical functions.

Firstly, PXRD is used for phase identification. Every crystalline solid possesses a unique PXRD pattern, which acts as a "fingerprint." nih.gov By comparing the experimental PXRD pattern of a synthesized sample to a reference database or a calculated pattern from single-crystal X-ray diffraction data, one can confirm the identity of the crystalline phase. This is crucial for distinguishing between different polymorphs, solvates, or co-crystals.

Secondly, PXRD is a powerful tool for assessing the purity of a crystalline sample. The presence of any crystalline impurities will manifest as additional peaks in the PXRD pattern. This allows for the detection and, in some cases, quantification of unwanted crystalline phases. nih.gov For co-crystal synthesis, PXRD is used to verify that the reaction has gone to completion and that the product is a new single crystalline phase, rather than a physical mixture of the starting components.

The process of PXRD analysis involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), provides information about the crystal lattice parameters. For novel crystalline phases of this compound, PXRD would be the primary technique for initial characterization and for monitoring the solid form throughout its development.

Reactivity and Derivatization of 4 2 Bromo 4 Fluorophenoxy Acetophenone As a Synthetic Scaffold

Functional Group Interconversions at the Acetophenone (B1666503) Moiety

The acetophenone group contains two reactive sites: the carbonyl group and the adjacent alpha-carbon.

The carbonyl group of an acetophenone is a classic electrophilic site susceptible to a variety of nucleophilic additions. Potential transformations could include:

Reduction: The ketone could be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone could be converted into a secondary or tertiary amine.

Wittig Reaction: Reaction with a phosphorus ylide would allow for the conversion of the carbonyl group into an alkene, forming a carbon-carbon double bond.

Grignard and Organolithium Reactions: Addition of organometallic reagents would generate tertiary alcohols, expanding the carbon skeleton.

The methyl group adjacent to the carbonyl (the α-position) is acidic and can be functionalized. The most common reaction at this position for acetophenones is halogenation. libretexts.orglibretexts.org

Mechanism: Under acidic conditions, the ketone can tautomerize to its enol form. This enol is nucleophilic and can react with an electrophilic halogen source, such as bromine (Br₂) in acetic acid, to yield an α-bromo ketone. libretexts.orgchemistrysteps.com The rate of this reaction typically depends on the concentration of the ketone and the acid catalyst, but not the halogen. libretexts.org

Subsequent Reactions: The resulting α-halo ketone is a potent electrophile and a valuable synthetic intermediate. It can readily undergo nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides) to introduce new functional groups. mdpi.com Elimination reactions, often promoted by a non-nucleophilic base like pyridine, can also occur to form an α,β-unsaturated ketone. libretexts.org

Reactions Involving the Bromo-Substituent for Further Diversification

The bromine atom on the phenoxy ring is a key handle for diversification, primarily through metal-catalyzed reactions.

Aryl bromides are standard coupling partners in numerous palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.org This is one of the most robust methods for forming a new carbon-carbon bond between the bromo-substituted carbon and another aryl or vinyl group.

Sonogashira Coupling: To form a carbon-carbon bond with a terminal alkyne, the Sonogashira coupling is employed. This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgvedantu.com

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. orgsyn.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org

A hypothetical Suzuki-Miyaura coupling reaction is shown in the table below.

Reactant AReactant BCatalyst SystemProduct
4'-(2-Bromo-4-fluorophenoxy)acetophenoneArylboronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)4'-(2-Aryl-4-fluorophenoxy)acetophenone

While direct nucleophilic aromatic substitution (SₙAr) on the aryl bromide is generally difficult without strong activation, certain copper-catalyzed or other transition-metal-mediated processes could potentially facilitate substitution with nucleophiles like alkoxides or amides.

Reactivity of the Fluoro-Substituent in Organic Transformations

The carbon-fluorine bond is exceptionally strong, making the fluoro-substituent the least reactive site on the molecule under typical synthetic conditions. It is generally inert to the conditions used for Suzuki, Sonogashira, and Buchwald-Hartwig reactions targeting the aryl bromide. Nucleophilic aromatic substitution of fluoride is possible but requires harsh conditions or significant electronic activation (strong electron-withdrawing groups positioned ortho or para to the fluorine), which is not the case in this molecule's phenoxy ring. Therefore, the fluorine atom is primarily expected to act as a blocking group and an electronic modifier rather than a reactive handle.

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in organic synthesis. For aromatic fluorides like this compound, C-F bond activation typically requires harsh conditions or specialized reagents, such as transition metal complexes, strong reducing agents, or organometallic reagents.

Nucleophilic aromatic substitution (SNAr) of the fluorine atom is generally difficult unless the aromatic ring is highly activated by strong electron-withdrawing groups in the ortho and para positions. In this molecule, the acetyl group on the other ring has a deactivating effect that is transmitted through the ether linkage, but it is likely insufficient to facilitate SNAr at the C-F position under standard conditions.

More plausible routes for C-F functionalization would involve oxidative addition using low-valent transition metals (e.g., nickel, palladium, or titanium complexes). This approach is a cornerstone of modern cross-coupling chemistry, though it is more commonly applied to C-Br or C-Cl bonds. Research into C-F activation is an active field, and methodologies developed for simpler aryl fluorides could potentially be applied to this molecule.

Potential C-F Functionalization Reactions:

Reaction Type Reagents/Catalysts Potential Product
Reductive Defluorination Strong reducing agents (e.g., Na, Li) 4'-(2-Bromophenoxy)acetophenone
Transition-Metal Catalyzed Coupling Ni(0) or Pd(0) complexes with nucleophiles Various substituted derivatives

Influence of Fluorine on Neighboring Group Reactivity

The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This influences the electron density of the aromatic ring to which it is attached and can affect the reactivity of the adjacent bromine atom and the ether linkage.

The inductive withdrawal of electron density by fluorine makes the carbons of its parent ring more electrophilic. This can influence the regioselectivity of any potential electrophilic aromatic substitution reactions, although the existing substitution pattern makes further electrophilic substitution unlikely and sterically hindered.

More significantly, the fluorine atom can modulate the reactivity of the ortho-bromo substituent. The electron-withdrawing nature of fluorine can make the C-Br bond more susceptible to nucleophilic attack or facilitate its participation in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, by influencing the oxidative addition step.

Chemoselective Transformations Targeting Specific Functional Groups

The presence of multiple reactive sites—the ketone, the C-Br bond, the C-F bond, and the aromatic rings—makes chemoselectivity a key consideration when using this compound as a synthetic intermediate.

Ketone Group: The acetyl group's carbonyl is a primary site for reactivity. It can undergo a wide range of transformations, such as reduction to a secondary alcohol (using NaBH4), conversion to an oxime (with hydroxylamine), or participation in Wittig-type olefination reactions. These reactions can typically be performed under conditions mild enough to leave the C-Br and C-F bonds intact.

C-Br Bond: The C-Br bond is significantly more reactive than the C-F bond, particularly in transition-metal-catalyzed cross-coupling reactions. This difference allows for selective functionalization at this position. Palladium- or copper-catalyzed reactions with boronic acids (Suzuki), organostannanes (Stille), amines (Buchwald-Hartwig), or alkynes (Sonogashira) can be used to introduce a wide variety of substituents, leaving the C-F bond untouched.

Ether Linkage: The diaryl ether bond is generally stable and unreactive under most conditions, providing a robust scaffold connecting the two aromatic rings.

Hierarchy of Reactivity for Chemoselective Transformations:

Carbonyl Group: Most susceptible to nucleophilic addition and condensation reactions under mild conditions.

C-Br Bond: Highly susceptible to transition-metal-catalyzed cross-coupling reactions.

Aromatic Rings: Can undergo electrophilic substitution, but heavily influenced by existing substituents.

C-F Bond: The least reactive site, requiring specific and often harsh conditions for activation.

Application of this compound as a Precursor in Complex Organic Synthesis (Non-Biological Targets)

The structural features of this compound make it a valuable precursor for creating more complex molecules with tailored properties.

Synthesis of Advanced Building Blocks

By selectively functionalizing the C-Br bond and the ketone, this compound can be converted into a diverse array of more complex building blocks. For example, a Suzuki coupling at the C-Br position followed by a Wittig reaction at the ketone would generate a highly functionalized, multi-ring system. Such derivatives could then be used in the synthesis of larger, well-defined molecular architectures.

Example of Synthetic Transformation:

Starting Material Reaction Sequence Product Type
This compound 1. Suzuki Coupling (e.g., with phenylboronic acid) 2. Reduction of ketone (e.g., with NaBH4) A tri-aryl ether alcohol

Preparation of Scaffolds for Materials Science Applications (e.g., liquid crystals, optical materials)

Diaryl ether ketones are known precursors for high-performance polymers like Polyether Ether Ketone (PEEK). While this specific molecule is a small molecule, its rigid, kinked structure provided by the diaryl ether linkage is a common feature in materials with interesting optical and electronic properties.

Derivatization of this scaffold could lead to precursors for:

Liquid Crystals: By introducing long alkyl chains and polar groups through functionalization of the bromo and acetyl positions, molecules with liquid crystalline properties could be synthesized. The bent shape of the diaryl ether core is conducive to forming specific mesophases.

Optical Materials: The aromatic system can be extended through cross-coupling reactions to create conjugated systems. Such molecules might exhibit non-linear optical (NLO) properties or could be used as building blocks for organic light-emitting diodes (OLEDs) or other organic electronic devices. The presence of fluorine is often beneficial in these applications as it can enhance thermal stability and tune electronic properties.

Role in Host-Guest Chemistry and Ion Recognition

The diaryl ether framework can act as a scaffold for constructing host molecules. The oxygen atom of the ether and the ketone can act as weak Lewis basic sites for cation binding. By carrying out further synthetic modifications, it is conceivable to build more complex structures, such as macrocycles, that could act as receptors for specific ions or small molecules.

For instance, two molecules of a derivative could be linked together to form a macrocyclic polyether. The conformation of such a macrocycle would be dictated by the rigid diaryl ether units, potentially creating a pre-organized cavity suitable for binding guest species. The fluorine and bromine atoms could be used to fine-tune the electronic properties and solubility of the resulting host molecule.

Concluding Remarks and Future Research Perspectives

Summary of Key Findings and Methodological Advancements

While dedicated research on 4'-(2-Bromo-4-fluorophenoxy)acetophenone is not extensively documented in the literature, its synthesis can be confidently predicted based on well-established and advanced methodologies for C-O bond formation. The primary routes for constructing its diaryl ether linkage are the Ullmann condensation and nucleophilic aromatic substitution (SNAr), with palladium-catalyzed Buchwald-Hartwig amination also representing a powerful alternative for C-O coupling. rsc.orgorganic-chemistry.org

The Ullmann condensation , first reported in the early 20th century, traditionally involves the copper-catalyzed reaction of a phenoxide with an aryl halide at elevated temperatures. scielo.org.mxwikipedia.org For the synthesis of the target molecule, this would involve the reaction of the potassium salt of 4'-hydroxyacetophenone (B195518) with a suitably activated halogenated benzene, such as 2-bromo-4-fluoroiodobenzene. Methodological advancements have transformed this reaction from requiring stoichiometric amounts of copper powder to using highly efficient catalytic systems. Modern protocols employ copper(I) salts, often with specialized ligands, or advanced nano-catalysts like copper oxide (CuO) or magnetic core-shell nanoparticles (e.g., CuFe₂O₄), which facilitate the reaction under milder conditions and allow for easier, more sustainable catalyst recovery. mdpi.comnih.gov

The Nucleophilic Aromatic Substitution (SNAr) pathway offers a metal-free alternative. nih.gov This reaction proceeds via the attack of a nucleophile (4'-hydroxyacetophenone phenoxide) on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex). nih.gov The viability of this route depends on the presence of strong electron-withdrawing groups on the aryl halide. For this specific synthesis, the fluorine atom and the acetyl group on the respective rings would activate the system for substitution.

The Buchwald-Hartwig cross-coupling reaction has also been adapted for diaryl ether synthesis, utilizing palladium catalysts with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with phenols under relatively mild conditions. rsc.orgorganic-chemistry.org This method is known for its broad substrate scope and high functional group tolerance, making it a highly relevant and advanced technique for synthesizing complex molecules like this compound. rsc.org

A summary of the probable synthetic precursors is provided in the table below.

Precursor CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
4'-HydroxyacetophenoneC₈H₈O₂136.15Phenolic component
2-Bromo-4-fluorophenol (B1268413)C₆H₄BrFO191.00 nih.govPrecursor to aryl halide
2-Bromo-4-fluoroiodobenzeneC₆H₃BrFI300.90Aryl halide for Ullmann/Buchwald-Hartwig
1,2-Dibromo-4-fluorobenzeneC₆H₃Br₂F253.90Aryl halide for Ullmann/Buchwald-Hartwig
4'-FluoroacetophenoneC₈H₇FO138.14 nih.govRelated starting material
p-BromoacetophenoneC₈H₇BrO199.04 orgsyn.orgRelated starting material

Identification of Gaps in Current Knowledge Regarding this compound

The most significant gap in the scientific literature is the lack of specific, dedicated studies on this compound. While its synthesis can be inferred, this extrapolation leaves numerous unanswered questions.

Optimized Synthesis and Characterization: There is no published, optimized protocol for the synthesis of this compound. The comparative efficiency of Ullmann, SNAr, or Buchwald-Hartwig routes for this particular substitution pattern has not been evaluated. Consequently, comprehensive characterization data, including single-crystal X-ray diffraction, detailed NMR analysis (¹H, ¹³C, ¹⁹F), and physicochemical properties (e.g., melting point, solubility, stability), are absent.

Reactivity Profile: The chemical reactivity of the compound remains unexplored. The bromine atom serves as a potential site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the ketone functionality allows for a host of transformations (e.g., reduction, oxidation, condensation). Kinetic and mechanistic studies of these subsequent reactions have not been performed.

Application-Focused Research: There is a complete absence of research into the potential applications of this molecule. Its unique combination of a diaryl ether backbone, a ketone handle, and two different halogen atoms (F and Br) suggests possibilities in materials science and as a synthetic intermediate, none of which have been investigated.

Prospective Avenues for Academic Research

The identified knowledge gaps provide a clear roadmap for future academic inquiry. Research into this compound can be pursued along several promising avenues.

Future synthetic work should prioritize the development of environmentally benign and efficient protocols. This could involve:

Heterogeneous Catalysis: Designing and testing recyclable catalysts, such as copper or palladium supported on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Pd), which can be easily separated from the reaction mixture, minimizing metal leaching and allowing for multiple reuse cycles. nih.gov

Green Solvents: Moving away from traditional high-boiling polar aprotic solvents like DMF or NMP towards greener alternatives such as water, ethanol, or glycerol, or even exploring solvent-free conditions. researchgate.net

Energy-Efficient Methods: Investigating photo-induced or microwave-assisted Ullmann-type coupling reactions, which can significantly reduce reaction times and energy consumption compared to conventional thermal methods. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate this molecule in silico before committing to extensive lab work. ibm.com Prospective studies could include:

Mechanistic Elucidation: Calculating the activation barriers for the Ullmann, SNAr, and Buchwald-Hartwig pathways to predict the most favorable synthetic route. This would provide insight into the electronic effects of the ortho-bromo, para-fluoro, and para-acetyl substituents on the reaction mechanism. nih.gov

Property Prediction: Simulating spectroscopic data (NMR, IR) to serve as a benchmark for experimental characterization. sciencepg.com Key electronic properties, such as the HOMO-LUMO gap, molecular electrostatic potential, and dipole moment, could also be calculated to predict the molecule's potential for applications in materials science.

Structure-Reactivity Relationships: Modeling the reactivity of the bromine and ketone functionalities to guide the design of subsequent transformations for creating more complex derivatives.

Given the structural features of this compound, several non-biological applications could be explored:

High-Performance Polymers: The diaryl ether linkage is known for its thermal and chemical stability. The molecule could serve as a monomer or a precursor to monomers for the synthesis of specialty polymers like poly(aryl ether ketone)s (PAEKs), which are valued in the aerospace and electronics industries.

Advanced Synthetic Intermediates: The compound is a versatile building block. The bromine atom can be readily converted into other functional groups via metal-catalyzed cross-coupling, and the ketone can be transformed via reactions like the Baeyer-Villiger oxidation to introduce an ester linkage, further diversifying its synthetic utility. researchgate.net

Materials Science: The molecule's aromatic and polar nature makes it a candidate for development into ligands for catalysis, organic light-emitting diode (OLED) materials, or liquid crystals, pending further functionalization.

Impact of Research on Fundamental Organic Chemistry

Focused research on this compound would be more than just the characterization of a single compound; it would provide valuable contributions to the broader field of organic chemistry. Studying its synthesis and reactivity would offer a robust case study for understanding the complex interplay of steric and electronic effects in polysubstituted aromatic systems. It would serve as an excellent test substrate for new and emerging catalytic technologies for C-O bond formation, allowing for direct comparison of catalyst efficiency and selectivity. Ultimately, a thorough investigation would enrich the collective knowledge of structure-property and structure-reactivity relationships, providing predictive power for the synthesis and application of other complex diaryl ethers.

Q & A

Q. How can reaction scalability challenges be addressed for gram-to-kilogram syntheses?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors improve heat dissipation and reduce bromine degradation during exothermic steps .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, ensuring >90% conversion before workup .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.